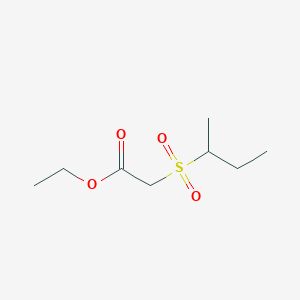

Ethyl 2-(butane-2-sulfonyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-butan-2-ylsulfonylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4S/c1-4-7(3)13(10,11)6-8(9)12-5-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGWPXVQHVOKGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)S(=O)(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 2 Butane 2 Sulfonyl Acetate

Contemporary Approaches to C-S Bond Formation in Sulfone Synthesis

The construction of the C-S bond is a cornerstone of sulfone synthesis. mdpi.comresearchgate.netresearchgate.net Traditional methods often involved harsh conditions, but recent advancements have led to the development of novel and more efficient protocols. mdpi.comresearchgate.net

Oxidative Methods for Sulfone Formation

The oxidation of sulfides is a primary and widely used method for preparing sulfones. thieme-connect.comwikipedia.orgresearchgate.net This transformation typically proceeds through a sulfoxide (B87167) intermediate. wikipedia.org A variety of oxidizing agents can be employed for this purpose. thieme-connect.com

Historically, strong, and sometimes toxic, high-valent metal reagents were used. However, a shift towards more environmentally benign oxidants like hydrogen peroxide and catalytic methods using oxygen or air has been observed. acsgcipr.org The choice of oxidant and reaction conditions is crucial to control the reaction and prevent over-oxidation to the sulfone when the sulfoxide is the desired product. acsgcipr.org For the synthesis of sulfones, however, stronger oxidizing conditions or more robust catalysts are employed to ensure complete conversion. organic-chemistry.org

Common Oxidizing Agents for Sulfide to Sulfone Conversion:

| Oxidizing Agent | Catalyst/Conditions | Reference |

| Hydrogen Peroxide | Tantalum carbide or Niobium carbide | organic-chemistry.org |

| Hydrogen Peroxide | 2,2,2-Trifluoroacetophenone (organocatalyst) | organic-chemistry.org |

| Urea-Hydrogen Peroxide | Phthalic anhydride, ethyl acetate (B1210297) | organic-chemistry.org |

| Sodium Chlorite (in situ ClO2) | Hydrochloric acid, organic solvents | researchgate.net |

| Potassium Permanganate | Supported on manganese dioxide | organic-chemistry.org |

Nucleophilic Substitution Strategies for Sulfone Precursors

Nucleophilic substitution reactions represent a fundamental approach to forming C-S bonds in sulfone synthesis. researchgate.net A common strategy involves the reaction of a sulfinate salt, such as sodium butane-2-sulfinate, with an appropriate electrophile. thieme-connect.comorganic-chemistry.org For the synthesis of Ethyl 2-(butane-2-sulfonyl)acetate, this would typically involve reacting the sulfinate with an ethyl haloacetate, like ethyl chloroacetate (B1199739) or ethyl bromoacetate.

This method is advantageous due to the ready availability of various sulfinate salts and alkylating agents. thieme-connect.com The reaction generally proceeds under mild conditions and can be promoted by microwave irradiation in aqueous media, accommodating a range of functional groups. organic-chemistry.org

Another related approach is the reaction of α-haloketones with sodium sulfonates, which is a general method for preparing β-ketosulfones. researchgate.net In the context of this compound, this would involve the reaction of an appropriate α-halo-β-ketoester with a butane-2-sulfinate.

Organometallic Approaches to Sulfone Construction

Organometallic chemistry offers powerful tools for the construction of C-S bonds, providing alternative pathways to traditional methods. rsc.org One strategy involves the addition of Grignard or organolithium reagents to a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). This generates a metal sulfinate in situ, which can then be trapped with an electrophile like an alkyl halide to form the sulfone. organic-chemistry.org

Another approach involves the use of transition metal catalysts. For instance, nickel- or iron-catalyzed cross-coupling reactions between alkenyl sulfones and Grignard reagents have been reported. rsc.org While this specific example relates to the modification of an existing sulfone, it highlights the potential of metal catalysis in C-S bond-forming and manipulating reactions. Palladium-catalyzed reactions have also shown to be effective in similar transformations. wikipedia.org

Esterification and Transesterification Techniques for Acetate Moiety Introduction

The introduction of the ethyl acetate moiety is the final key step in the synthesis of this compound. This can be achieved through direct esterification of a precursor acid or by transesterification of a related ester.

Direct Esterification with Butane-2-sulfonylacetic Acid Precursors

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. chemguide.co.ukbyjus.com In this case, butane-2-sulfonylacetic acid would be reacted with ethanol. The Fischer-Speier esterification is a classic example of this type of reaction, typically carried out by refluxing the carboxylic acid and alcohol with a catalyst like sulfuric acid or p-toluenesulfonic acid. wikipedia.org

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed, for instance, by using a Dean-Stark apparatus. wikipedia.orgmasterorganicchemistry.com

Steps in Fischer-Speier Esterification:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. wikipedia.org

Nucleophilic attack of the alcohol on the protonated carbonyl carbon. wikipedia.org

Proton transfer to create a good leaving group (water). wikipedia.org

Elimination of water to form the ester. wikipedia.org

Deprotonation of the carbonyl oxygen to yield the final ester product. masterorganicchemistry.com

Transesterification Routes Utilizing Ethyl Acetate Equivalents

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. nih.gov This method is particularly useful for converting a readily available ester, such as a methyl or other alkyl ester of butane-2-sulfonylacetic acid, into the desired ethyl ester. nih.gov

The reaction is typically catalyzed by an acid or a base. youtube.com For β-keto esters, selective transesterification is possible and often proceeds through an enol intermediate. nih.gov A variety of catalysts, including environmentally benign options like boric acid, have been developed for this purpose. nih.gov The use of solid catalysts, such as double metal cyanides or copper-deposited vanadium pentoxide, has also been explored to facilitate easier separation and catalyst recycling. google.comnih.govresearchgate.net

Transesterification is a valuable alternative to direct esterification, especially when the corresponding carboxylic acid is unstable or difficult to handle. nih.gov For instance, β-keto acids can be prone to decarboxylation. nih.gov

Novel Catalytic and Stereoselective Syntheses of this compound and its Precursors

The development of catalytic and stereoselective methods for synthesizing chiral sulfones and their precursors is a significant area of research. These approaches are paramount for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules.

Asymmetric Synthesis of Chiral Sulfone Precursors

The synthesis of chiral sulfone precursors is a critical step in obtaining enantiomerically pure target molecules like this compound. One innovative approach involves the organocatalytic asymmetric deoxygenation of sulfones to produce chiral sulfinyl compounds. nih.gov This method represents a significant challenge in organosulfur chemistry. nih.gov Researchers have demonstrated that a synergistic combination of organocatalysis and the incorporation of a cyano group into the sulfone can generate a chiral sulfinic species as an active intermediate. nih.gov This intermediate can then react with alcohols as nucleophiles to afford a wide range of chiral sulfinates with high enantioselectivities. nih.gov Subsequent transformations of these sulfinates can lead to the preparation of various chiral sulfinyl compounds. nih.gov

Key aspects of this methodology include:

Synergistic Catalysis: The use of both an organocatalyst and a strategically placed functional group (cyano) on the sulfone. nih.gov

Chiral Intermediate: The formation of a chiral sulfinic species is key to the enantioselectivity of the process. nih.gov

Broad Substrate Scope: The method is applicable to a variety of alcohols, leading to a diverse library of chiral sulfinates. nih.gov

Density functional theory (DFT) calculations have provided insight into the reaction mechanism, revealing a catalytic cycle that involves a quinuclidine-assisted stepwise 1,2-cyano group transfer. nih.gov The enantioselectivity is determined during this cyano migration step. nih.gov

Another important strategy in asymmetric synthesis is the use of chiral auxiliaries. For instance, the diacetone-d-glucose (B1670380) (DAG) methodology has been successfully employed for the stereoselective synthesis of C2-symmetric chiral bis-sulfoxides. acs.org By attaching a chiral auxiliary to the sulfur atom, the stereochemical outcome of subsequent reactions can be controlled, allowing for the synthesis of enantiopure sulfoxides that can be further oxidized to the corresponding sulfones.

| Methodology | Key Features | Enantioselectivity | Mechanism Highlight |

| Organocatalytic Asymmetric Deoxygenation | Synergistic organocatalysis, cyano group incorporation | High enantioselectivities | Quinuclidine-assisted 1,2-cyano group transfer |

| Chiral Auxiliary (e.g., DAG) | Use of a chiral molecule to direct stereochemistry | High diastereoselectivity | Controlled formation of one diastereomer |

Chemo- and Regioselective Preparations

Chemo- and regioselectivity are crucial for the efficient synthesis of complex molecules, ensuring that reactions occur at the desired functional group and position. For the synthesis of α-sulfonyl esters like this compound, controlling the position of sulfenylation or sulfonylation is paramount.

The synthesis of α-sulfenylated carbonyl compounds, which are direct precursors to α-sulfonyl esters, can be achieved through various methods, including electrophilic sulfenylations and cross-dehydrogenative couplings. nih.gov Organocatalytic α-sulfenylation has emerged as a powerful tool for preparing chiral α-sulfenylated carbonyl compounds. nih.gov

Green Chemistry Approaches to the Synthesis of α-Sulfonyl Esters

The principles of green chemistry are increasingly being applied to the synthesis of α-sulfonyl esters to develop more sustainable and environmentally friendly processes. These approaches focus on minimizing waste, avoiding hazardous reagents, and using renewable resources.

One notable green method is the mechanochemical-assisted decarboxylative sulfonylation of α,β-unsaturated carboxylic acids with sodium sulfinate salts. rsc.org This approach offers several advantages:

Solvent-Free: The reaction is performed under water-assisted grinding conditions, eliminating the need for organic solvents. rsc.org

Catalyst-Free: The reaction proceeds without the need for a metal catalyst, base, or oxidant. rsc.org

High Efficiency: It provides excellent yields, high atom economy, and a low E-factor. rsc.org

Another green strategy involves the synthesis of β-sulfonyl esters under solvent-free conditions, promoted by a base like DABCO (1,4-diazabicyclo[2.2.2]octane). tandfonline.com This method, based on a sulfa-Michael addition, is conducted at elevated temperatures and offers a simple and efficient route to sulfonyl esters. tandfonline.com

The development of green methods for the synthesis of sulfonyl fluorides, which are important building blocks, has also been a focus. A recently developed process utilizes the reaction of thiols or disulfides with SHC5® and potassium fluoride (B91410) (KF) to produce sulfonyl fluorides with only non-toxic sodium and potassium salts as byproducts. sciencedaily.com This method is safe, cost-effective, and has a minimal environmental impact. sciencedaily.com

To systematically evaluate the "greenness" of different synthetic methodologies, various metrics are employed, including:

Atom Economy: Measures the efficiency of a reaction in converting reactants to the desired product.

E-Factor: The ratio of the mass of waste to the mass of the product.

Solvent and Reagent Safety: Assesses the environmental and health impacts of the chemicals used.

| Green Chemistry Approach | Key Principles | Advantages |

| Mechanochemical Synthesis | Solvent-free, catalyst-free | High atom economy, low E-factor, operational simplicity rsc.org |

| Solvent-Free Michael Addition | No organic solvent, base-promoted | Simple procedure, good yields tandfonline.com |

| Green Synthesis of Sulfonyl Fluorides | Use of non-toxic reagents | Minimal environmental impact, high safety sciencedaily.com |

By integrating these advanced synthetic methodologies and green chemistry principles, the production of this compound and related α-sulfonyl esters can be achieved with greater efficiency, selectivity, and environmental sustainability.

Mechanistic Investigations of Chemical Transformations Involving Ethyl 2 Butane 2 Sulfonyl Acetate

Deprotonation and Carbanion Chemistry of the α-Sulfonyl Methylene (B1212753) Group

The methylene group (CH₂) positioned between the sulfonyl (SO₂) and the ester (COOEt) groups in Ethyl 2-(butane-2-sulfonyl)acetate is acidic due to the electron-withdrawing nature of both adjacent functional groups. This allows for the ready formation of a resonance-stabilized carbanion upon treatment with a suitable base.

Reactivity with Electrophiles (e.g., Alkylation, Acylation, Michael Additions)

The α-sulfonyl carbanion generated from this compound is a soft nucleophile and is expected to react with a variety of electrophiles.

Alkylation: The carbanion can be alkylated by reacting it with alkyl halides. The reaction would proceed via an Sₙ2 mechanism. The choice of base, solvent, and counter-ion can influence the reactivity and selectivity of the alkylation.

Acylation: Acylation of the carbanion can be achieved using acylating agents such as acid chlorides or anhydrides. This would lead to the formation of a β-keto-α-sulfonyl ester derivative.

Michael Additions: As a soft nucleophile, the carbanion is well-suited to participate in Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds (enones), esters, or nitriles. masterorganicchemistry.comwikipedia.org This reaction would result in the formation of a new carbon-carbon bond at the β-position of the Michael acceptor. masterorganicchemistry.com

A representative scheme for these transformations is shown below:

| Reactant Type | Electrophile Example | Product Type |

| Alkyl Halide | R-X (e.g., CH₃I) | α-Alkyl-α-sulfonyl ester |

| Acyl Halide | R-COCl (e.g., CH₃COCl) | β-Keto-α-sulfonyl ester |

| Michael Acceptor | CH₂=CHCOR | 1,5-Dicarbonyl compound derivative |

Table is based on general principles of α-sulfonyl carbanion reactivity and does not represent experimentally verified data for this compound.

Stereochemical Control in α-Sulfonyl Carbanion Reactions

Achieving stereochemical control in reactions involving α-sulfonyl carbanions is a significant area of research. The stereochemical outcome of reactions such as alkylation depends on several factors, including the nature of the substrate, the electrophile, the base, and the reaction conditions. For chiral α-sulfonyl esters, the diastereoselectivity of alkylation can be influenced by the existing stereocenter. The use of chiral auxiliaries or catalysts can also be employed to induce enantioselectivity. However, without specific experimental data for this compound, any discussion on stereochemical control remains speculative.

Stability and Structure of α-Sulfonyl Carbanions

The stability of α-sulfonyl carbanions is attributed to the delocalization of the negative charge onto the adjacent sulfonyl group. wikipedia.org The geometry of α-sulfonyl carbanions has been a subject of theoretical and experimental studies. While a planar geometry would maximize overlap with the sulfonyl group, pyramidal structures are also observed. acs.orgresearchgate.net The exact structure and stability of the carbanion derived from this compound would require specific computational or spectroscopic analysis. The presence of the ester group would also contribute to the stabilization of the carbanion through resonance.

Reactions of the Ester Moiety

The ethyl ester group in this compound can undergo reactions typical of esters, such as nucleophilic acyl substitution and reduction.

Nucleophilic Acyl Substitution Reactions (e.g., Ammonolysis, Transesterification)

Ammonolysis: The reaction of this compound with ammonia (B1221849) (ammonolysis) would be expected to yield the corresponding primary amide, 2-(butane-2-sulfonyl)acetamide. This reaction typically requires heating or catalytic conditions.

Transesterification: Transesterification involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. For example, reacting this compound with benzyl (B1604629) alcohol would yield Benzyl 2-(butane-2-sulfonyl)acetate. The reaction is an equilibrium process, and using a large excess of the reactant alcohol can drive the reaction to completion. nih.gov

Reductions to Alcohol Derivatives

The ester functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to achieve this transformation. The reduction of this compound with LiAlH₄ would be expected to yield 2-(butane-2-sulfonyl)ethan-1-ol. The sulfonyl group is generally stable to these reducing conditions.

Elimination Reactions and β-Elimination Pathways

Elimination reactions are a fundamental class of organic reactions where a pair of substituents are removed from a molecule, typically resulting in the formation of a new pi (π) bond. In the context of this compound, the most pertinent elimination pathway is the β-elimination. This process involves the removal of a proton from the α-carbon (the carbon adjacent to the carbonyl group) and a leaving group from the β-carbon. However, in this specific molecule, the key structural feature is the α-sulfonyl ester, where the sulfonyl group significantly enhances the acidity of the α-hydrogens (the protons on the carbon atom situated between the sulfonyl and the ester carbonyl groups).

The mechanism for β-elimination can proceed through different pathways, primarily the E2 (bimolecular) and E1cb (unimolecular conjugate base) mechanisms.

E2 Mechanism : The E2 reaction is a concerted, one-step process where a base removes a proton from the carbon adjacent to the leaving group (the β-carbon), and the leaving group departs simultaneously. masterorganicchemistry.comlibretexts.org For a substrate like this compound, this would involve the removal of a proton from the γ-carbon of the butane (B89635) chain, which is less likely due to the lower acidity of these protons compared to the α-proton.

E1cb Mechanism : The E1cb mechanism is a two-step process that is common for substrates with an acidic proton and a poor leaving group. First, a base abstracts the most acidic proton to form a stabilized carbanion (a conjugate base). In the second step, this intermediate eliminates the leaving group to form the double bond. Given the high acidity of the α-proton in this compound, stabilized by both the sulfonyl (SO₂) and the ester (COOEt) groups, an E1cb-like pathway is highly plausible under basic conditions. The reaction is initiated by the deprotonation of the α-carbon to form a resonance-stabilized carbanion. Subsequent elimination of a group from the sulfonyl moiety or the ester itself could occur, although the formation of a vinyl sulfone is a more prominently documented pathway.

The bimolecular β-elimination (E2) reaction pathway involves a one-step, concerted process where a base abstracts a proton, leading to the formation of a double bond and the simultaneous departure of a leaving group. nih.gov This mechanism requires a specific anti-periplanar geometry between the proton being removed and the leaving group for optimal orbital overlap in the transition state. libretexts.orglibretexts.org The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.comlibretexts.org

A significant transformation involving this compound is its conversion into a vinyl sulfone through an elimination reaction. Vinyl sulfones are valuable synthetic intermediates known for their participation in 1,4-addition and cycloaddition reactions. nih.gov The synthesis often involves the elimination of a leaving group from the β-position relative to the sulfonyl group.

For this compound, the formation of a vinyl sulfone would proceed via the elimination of the ethyl acetate (B1210297) group. This process can be facilitated by treating the compound with a suitable base. The mechanism likely follows an E1cb pathway:

Deprotonation : A base abstracts the highly acidic proton from the α-carbon, generating a resonance-stabilized enolate/carbanion.

Elimination : The resulting anionic intermediate undergoes elimination of the ethyl acetate moiety to form the corresponding vinyl sulfone.

Alternatively, a process analogous to the Julia olefination could be envisioned, where the β-acetoxy sulfone is treated with a base. While the direct elimination of the acetate group is not a classic Julia reaction, the underlying principle of sulfone-mediated olefination is relevant. More direct methods for synthesizing vinyl sulfones often start from β-hydroxy sulfones or β-halo sulfones, which can be prepared from compounds like this compound. google.com For instance, reduction of the ester to an alcohol followed by activation (e.g., conversion to an acetate) would yield a substrate primed for elimination to a vinyl sulfone. google.com

Another established route involves converting a primary halosulfone into a vinylsulfone by reacting it with a base, such as an alkali metal acetate or carbonate, in a suitable solvent like acetone (B3395972) or ethyl acetate. google.com

Table 1: Potential Conditions for Vinyl Sulfone Synthesis via Elimination

| Reagent/Condition | Role/Mechanism | Product Type |

| Strong Base (e.g., NaH, KOtBu) | Promotes E1cb-type elimination by deprotonating the acidic α-carbon. | Vinyl Sulfone |

| Alkali Metal Carbonates/Bicarbonates | Milder base for elimination, often used with halosulfone precursors. google.com | Vinyl Sulfone |

| Pyrolysis | Thermal elimination of the ester group at high temperatures (150-600 °C). google.com | Vinyl Sulfone |

Cycloaddition Reactions and Pericyclic Processes Involving Derivatives

While this compound itself is not typically a direct participant in cycloaddition reactions, its vinyl sulfone derivative is an excellent dienophile and dipolarophile. Vinyl sulfones are electron-deficient alkenes, making them highly reactive in pericyclic reactions such as the Diels-Alder reaction ([4+2] cycloaddition) and 1,3-dipolar cycloadditions. nih.gov

Diels-Alder Reaction : The vinyl sulfone derived from this compound can react with a wide range of conjugated dienes. The powerful electron-withdrawing sulfonyl group activates the double bond for reaction with electron-rich dienes, leading to the formation of six-membered rings with high regioselectivity.

1,3-Dipolar Cycloadditions : This derivative can also react with 1,3-dipoles like nitrones, azides, and nitrile oxides to form five-membered heterocyclic rings. researchgate.net For example, reaction with a nitrone would yield an isoxazolidine (B1194047) ring system. These reactions are valuable for constructing complex heterocyclic frameworks. researchgate.net

The reactivity in these processes is governed by frontier molecular orbital (FMO) theory. The low-lying Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient vinyl sulfone readily interacts with the Highest Occupied Molecular Orbital (HOMO) of the diene or 1,3-dipole.

Rearrangement Reactions and Fragmentations

The structure of this compound allows for several potential rearrangement and fragmentation pathways, particularly under conditions of mass spectrometry or specific chemical transformations.

In mass spectrometry, esters like this compound undergo characteristic fragmentation patterns. libretexts.org The molecular ion may fragment through cleavage of bonds adjacent to the carbonyl group or the sulfonyl group. Common fragmentations for ethyl esters include the loss of an ethoxy radical (•OCH₂CH₃) or an ethylene (B1197577) molecule via a McLafferty rearrangement if a γ-hydrogen is available. colostate.edustackexchange.comdocbrown.info The presence of the sulfonyl group introduces additional fragmentation pathways, such as cleavage of the carbon-sulfur bonds, leading to ions corresponding to the butylsulfonyl group or fragments thereof. chemguide.co.uk

Table 2: Common Fragmentation Pathways in Mass Spectrometry

| Process | Description | Resulting Fragment |

| α-Cleavage | Cleavage of the bond adjacent to the carbonyl group. stackexchange.com | [M - OCH₂CH₃]⁺ or [M - CH₂CH₃]⁺ |

| McLafferty Rearrangement | Transfer of a γ-hydrogen to the carbonyl oxygen with cleavage of the β-bond. libretexts.org | Formation of a neutral alkene and a charged enol. |

| C-S Bond Cleavage | Fragmentation at the carbon-sulfonyl bond. | [C₄H₉SO₂]⁺ or [M - C₄H₉SO₂]⁺ |

One of the most significant rearrangements involving sulfones is the Ramberg-Bäcklund reaction. wikipedia.org This reaction transforms an α-halo sulfone into an alkene through treatment with a base, with the extrusion of sulfur dioxide (SO₂). wikipedia.orgorganic-chemistry.org

For this compound to undergo this reaction, it must first be halogenated at the α-position. This can be achieved by deprotonation with a base followed by quenching with a halogen source (e.g., N-chlorosuccinimide or bromine). The resulting α-halo-β-keto sulfone possesses all the necessary components for the rearrangement.

The mechanism of the Ramberg-Bäcklund reaction proceeds as follows: wikipedia.orgorganic-chemistry.org

Deprotonation : A strong base abstracts the second, now more acidic, α'-proton (from the butyl group) to form a carbanion.

Intramolecular Cyclization : The carbanion performs an intramolecular nucleophilic attack on the carbon bearing the halogen, displacing the halide and forming a transient, three-membered cyclic sulfone intermediate known as a thiirane (B1199164) dioxide.

Cheletropic Elimination : This unstable intermediate spontaneously decomposes, extruding sulfur dioxide in a concerted, non-linear cheletropic process to form the final alkene product. organic-chemistry.org

The Ramberg-Bäcklund rearrangement is a powerful method for carbon-carbon double bond formation, as the position of the new bond is unambiguously defined by the location of the original sulfonyl group. organicreactions.orgresearchgate.net Modern modifications of this reaction allow for a one-pot procedure where a sulfone is converted directly to an alkene without isolating the α-halo sulfone intermediate. organic-chemistry.org

Table 3: Mechanistic Steps of the Ramberg-Bäcklund Rearrangement

| Step | Transformation | Intermediate/Product |

| 1. α-Halogenation | Introduction of a halogen atom (e.g., Cl, Br) at the carbon between the sulfonyl and carbonyl groups. | α-Halo-β-keto sulfone |

| 2. Deprotonation | A base removes a proton from the α'-carbon of the sulfone. | α'-Carbanion |

| 3. Cyclization (SNi) | Intramolecular displacement of the halide by the carbanion. organic-chemistry.org | Thiirane dioxide intermediate |

| 4. SO₂ Extrusion | Concerted elimination of sulfur dioxide. wikipedia.orgorganic-chemistry.org | Alkene product |

Computational and Theoretical Studies on Ethyl 2 Butane 2 Sulfonyl Acetate and Its Derivatives

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its reactivity. For ethyl 2-(butane-2-sulfonyl)acetate, computational methods are employed to predict its behavior in chemical reactions by analyzing the distribution of electrons and the energies of its molecular orbitals.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org The energies and spatial distributions of these orbitals indicate how the molecule will interact with other chemical species. The HOMO represents the ability to donate an electron, while the LUMO signifies the capacity to accept an electron. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical activity. researchgate.net

In related sulfur-containing organic molecules, the HOMO is often localized on the sulfur atom, indicating its propensity for oxidation. beilstein-journals.org For β-keto sulfones like this compound, the electron-withdrawing nature of the sulfonyl and ester groups influences the energy and localization of these frontier orbitals. It is common for electron-donating or electron-withdrawing substituent groups to be introduced into conjugated molecules to tune their electronic structure properties, such as the frontier orbital energy levels. materialsciencejournal.org For instance, in a study of a different ethyl carboxylate derivative, the HOMO and LUMO energies were calculated to understand the molecule's interaction capabilities. materialsciencejournal.org

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Ethyl Carboxylate Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Acidic Proton pKa Predictions and Carbanion Stability Calculations

The methylene (B1212753) protons (CH₂) situated between the sulfonyl and carbonyl groups in this compound are acidic due to the electron-withdrawing effects of the adjacent functional groups. Computational methods can predict the pKa of these protons, providing a quantitative measure of their acidity. The stability of the resulting carbanion is a key factor in the compound's utility as a nucleophile in various organic reactions.

The acidity of related compounds, such as aryl difluoromethyl sulfoxides, has been determined in DMSO, with pKa values found to be in the range of 20.3–22.5. capes.gov.br These values are significantly lower than their non-fluorinated analogs, highlighting the impact of electron-withdrawing groups on acidity. capes.gov.br The stability of carbanions can be correlated with the oxidation potential of their corresponding enolate anions. capes.gov.br β-Keto sulfones exist in tautomeric equilibrium with their enol forms, and the stability of the conjugate base is crucial for their reactivity. nih.gov The carbanions derived from β-keto sulfones are key intermediates in reactions such as Michael additions. capes.gov.br

Reaction Mechanism Elucidation via Quantum Mechanical Calculations

Quantum mechanical calculations are powerful tools for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms.

Transition State Analysis for Key Transformations

By locating and characterizing transition state structures, chemists can understand the energy barriers and the geometric requirements of a reaction. For reactions involving β-keto sulfones, such as alkylations, condensations, and reductions, transition state analysis can reveal the step-by-step process of bond formation and breakage. For example, in the decarboxylation of β-keto acids, a cyclic transition state is often proposed, which can be studied computationally. youtube.com The hydrogenation of β-keto sulfones to β-hydroxy sulfones proceeds through intermediates whose structures have been characterized by methods including X-ray crystallography, complementing computational analyses. nih.gov

Solvent Effects on Reaction Pathways

The choice of solvent can dramatically influence the rate and outcome of a reaction. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the energies of reactants, transition states, and products. nih.gov An increase in solvent polarity can accelerate reactions where a charge is developed in the activated complex and decrease the rates of reactions where there is less charge in the activated complex compared to the reactants. nih.gov For instance, in SN2 reactions, a change from a protic to an aprotic solvent can lead to a significant increase in the reaction rate due to differences in the solvation of the nucleophile. nih.gov Studies on the reactions of aryl acetates have shown that the reactivity of nucleophiles can be significantly altered by changing the composition of the solvent mixture, such as acetonitrile-water mixtures. youtube.com

Conformational Analysis and Stereoelectronic Effects

The three-dimensional shape of this compound and the spatial arrangement of its orbitals play a critical role in its reactivity. Conformational analysis, aided by computational methods, helps to identify the most stable conformers and understand the energetic barriers between them.

Stereoelectronic effects refer to the influence of orbital alignment on molecular stability and reactivity. nih.gov In esters, the O=C–O–C torsion angle is highly constrained, typically close to 0°. nih.gov For the sulfonyl group, the geometry around the sulfur atom and the orientation of the oxygen atoms and the alkyl group will influence the molecule's steric and electronic properties. These geometric preferences are often a result of optimizing stabilizing electronic interactions, such as the overlap between a bonding orbital and an antibonding orbital (e.g., σ → σ* or n → π* interactions). nih.gov In the context of β-keto sulfones, the relative orientation of the carbonyl and sulfonyl groups will impact the acidity of the α-protons and the stability of the corresponding carbanion.

Spectroscopic Property Predictions for Mechanistic Interpretation (e.g., NMR, IR, Mass Spectrometry)

In the study of chemical compounds, the interpretation of spectroscopic data is fundamental to the elucidation of molecular structures and the understanding of reaction mechanisms. For novel or transient species, computational and theoretical predictions of spectroscopic properties such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) have become indispensable tools. These predictive methods, often employing Density Functional Theory (DFT) and other quantum chemical approaches, provide a valuable framework for anticipating and interpreting experimental spectra. This section details the predicted spectroscopic characteristics of this compound, offering insights into its electronic and vibrational landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy Predictions

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. Predicted NMR spectra for this compound have been calculated to assist in its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each of the non-equivalent protons in the molecule. The methylene protons of the ethyl ester group are expected to appear as a quartet, due to coupling with the adjacent methyl protons, which in turn should present as a triplet. The protons on the carbon alpha to the sulfonyl and carbonyl groups are predicted to be a singlet, shifted downfield due to the electron-withdrawing nature of the adjacent functional groups. The protons of the sec-butyl group will exhibit more complex splitting patterns, including a multiplet for the methine proton and overlapping signals for the diastereotopic methylene protons and the terminal methyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to show eight distinct resonances, corresponding to each of the unique carbon atoms in this compound. The carbonyl carbon of the ester is expected to have the largest chemical shift. The carbon atoms directly bonded to the sulfonyl group and the ester oxygen will also be significantly deshielded. The chemical shifts of the aliphatic carbons of the sec-butyl and ethyl groups are predicted to be in the upfield region of the spectrum.

Predicted NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Predicted Chemical Shift (ppm) | Multiplicity | Predicted Chemical Shift (ppm) | Assignment |

| ~4.25 | Quartet | ~165.0 | C=O |

| ~4.05 | Singlet | ~62.0 | O-C H₂-CH₃ |

| ~3.40 | Multiplet | ~60.0 | SO₂-C H(CH₂CH₃)CH₃ |

| ~1.85 | Multiplet | ~58.0 | SO₂-C H₂-C=O |

| ~1.50 | Multiplet | ~24.0 | SO₂-CH(C H₂CH₃)CH₃ |

| ~1.30 | Triplet | ~14.0 | O-CH₂-C H₃ |

| ~1.20 | Doublet | ~11.0 | SO₂-CH(CH₂CH₃)C H₃ |

| ~0.95 | Triplet | ~10.0 | SO₂-CH(CH₂C H₃)CH₃ |

Infrared (IR) Spectroscopy Predictions

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its ester and sulfonyl functional groups.

The most prominent peak is anticipated to be the strong absorption from the C=O (carbonyl) stretching vibration of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. The S=O (sulfonyl) group is expected to show two strong stretching vibrations, an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1140-1160 cm⁻¹. The C-O stretching vibrations of the ester group will likely appear as two bands in the 1000-1300 cm⁻¹ region. Finally, the C-H stretching vibrations of the aliphatic groups are expected in the 2850-3000 cm⁻¹ range.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (aliphatic) | ~2980-2850 | Medium-Strong |

| C=O stretching (ester) | ~1740 | Strong |

| S=O asymmetric stretching (sulfonyl) | ~1330 | Strong |

| S=O symmetric stretching (sulfonyl) | ~1150 | Strong |

| C-O stretching (ester) | ~1240 and ~1090 | Strong |

Mass Spectrometry (MS) Predictions

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The predicted mass spectrum of this compound would provide information about its molecular weight and fragmentation pattern, which is crucial for structural elucidation.

The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound (C₈H₁₆O₄S = 208.28). Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the loss of the entire ester group. For sulfones, cleavage of the carbon-sulfur bond is a common fragmentation pathway. Therefore, significant fragment ions are predicted to be observed corresponding to the loss of the ethyl group, the ethoxy group, the sec-butyl group, and the entire sulfonylacetate moiety.

Predicted Mass Spectrometry Fragmentation for this compound

| Predicted m/z | Possible Fragment |

| 208 | [M]⁺ |

| 163 | [M - OCH₂CH₃]⁺ |

| 151 | [M - C₄H₉]⁺ |

| 119 | [M - SO₂C₄H₉]⁺ |

| 89 | [SO₂C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ |

| 45 | [OCH₂CH₃]⁺ |

| 29 | [CH₂CH₃]⁺ |

Advanced Characterization Techniques for Mechanistic and Structural Elucidation of Transformations

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Reaction Monitoring

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Ethyl 2-(butane-2-sulfonyl)acetate in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are used to identify the different electronic environments of the hydrogen and carbon atoms within the molecule. For this compound, which possesses a chiral center at the C2 position of the butyl group, NMR is crucial for distinguishing between diastereomers if another chiral center is introduced during a reaction.

Predicted ¹H and ¹³C NMR Data for this compound:

| Predicted ¹H NMR | Predicted ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Assignment | Predicted δ (ppm) |

| CH₃ (ethyl ester) | ~1.2-1.3 | Triplet (t) | CH₃ (ethyl ester) | ~14 |

| CH₂ (ethyl ester) | ~4.1-4.2 | Quartet (q) | CH₂ (ethyl ester) | ~62 |

| CH₂ (alpha to SO₂) | ~3.8-4.0 | Singlet (s) or AB quartet | CH₂ (alpha to SO₂) | ~60 |

| CH (sec-butyl) | ~3.2-3.4 | Multiplet (m) | CH (sec-butyl) | ~58-60 |

| CH₂ (sec-butyl) | ~1.7-1.9 | Multiplet (m) | CH₂ (sec-butyl) | ~24-26 |

| CH₃ (sec-butyl, terminal) | ~0.9-1.0 | Triplet (t) | CH₃ (sec-butyl, terminal) | ~11 |

| CH₃ (sec-butyl, branch) | ~1.3-1.4 | Doublet (d) | CH₃ (sec-butyl, branch) | ~15 |

| C=O (ester) | - | - | C=O (ester) | ~165-168 |

Reaction Monitoring: NMR is a powerful tool for monitoring reaction kinetics and mechanisms in real-time or through offline sampling. researchgate.netdocbrown.info By integrating the signals of reactants, intermediates, and products over time, a quantitative profile of the reaction can be generated. docbrown.info For instance, in the synthesis of this compound, one could monitor the disappearance of a starting thiol or sulfinate and the concurrent appearance of the product's characteristic signals. nih.govnist.gov Flow NMR setups can even allow for continuous, automated reaction monitoring. nih.gov

Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Intermediates and Products

Mass spectrometry (MS) is vital for determining the molecular weight and elemental composition of analytes. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula. For this compound (C₈H₁₆O₄S), HRMS would confirm its elemental composition by matching the experimental mass to the theoretical exact mass (208.0769).

Tandem Mass Spectrometry (MS/MS) is used to fragment a selected ion (the parent ion) to generate a pattern of daughter ions. This fragmentation pattern serves as a structural fingerprint. While a published spectrum for the target compound is unavailable, expected fragmentation pathways for sulfones and esters include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the sulfonyl group.

C-S bond cleavage: Separation of the butyl group from the sulfonylacetate moiety.

Ester fragmentation: Loss of the ethoxy group (-OCH₂CH₃) or the entire ethoxycarbonyl group (-COOCH₂CH₃). libretexts.orgmiamioh.edu

Predicted Major Fragments in the Mass Spectrum of this compound:

| Predicted m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 208 | [C₈H₁₆O₄S]⁺ | Molecular Ion (M⁺) |

| 163 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 151 | [M - C₄H₉]⁺ | Loss of sec-butyl radical |

| 135 | [M - COOCH₂CH₃]⁺ | Loss of ethoxycarbonyl radical |

| 89 | [CH₃CH₂OOC]⁺ | Ethoxycarbonyl cation |

| 57 | [C₄H₉]⁺ | sec-Butyl cation |

These techniques are crucial for identifying reaction intermediates, byproducts, and degradation products in complex mixtures, often without the need for prior isolation. researchgate.net

X-ray Crystallography for Solid-State Structure Elucidation of Derivatives and Intermediates

X-ray crystallography provides definitive, high-resolution information on the three-dimensional arrangement of atoms in a crystalline solid. nih.gov While this compound is likely a liquid or low-melting solid at room temperature, this technique is invaluable for determining the structure of any stable, crystalline derivatives or reaction intermediates. bldpharm.comsigmaaldrich.com

Should a crystalline derivative be formed, X-ray analysis would unambiguously confirm its molecular structure, including:

Bond lengths and angles: Precise measurements of S=O, S-C, and C=O bond lengths can provide insight into the electronic nature of the sulfonyl and ester groups. dntb.gov.ua

Conformation: The analysis reveals the preferred spatial orientation of the butyl and ethyl acetate (B1210297) fragments relative to each other.

Stereochemistry: For chiral molecules, crystallography provides the absolute configuration of stereocenters.

Intermolecular interactions: It details how molecules pack in the crystal lattice, revealing hydrogen bonds and other non-covalent interactions that dictate the solid-state properties. acs.org

For example, studies on related sulfonyl-containing compounds have used crystallography to confirm molecular connectivity and analyze supramolecular assemblies. researchgate.netacs.orgnih.gov The crystal structure of a complex derivative, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, has been solved, demonstrating the utility of this technique for confirming the outcome of a reaction. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reactivity Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are particularly useful for identifying functional groups and monitoring their changes during a chemical reaction. nih.govchemicalbook.com

For this compound, the key functional groups each have characteristic vibrational frequencies:

Sulfonyl Group (SO₂): This group gives rise to two very strong and characteristic stretching bands in the IR spectrum. The asymmetric stretch typically appears in the 1350–1300 cm⁻¹ region, while the symmetric stretch is found at 1160–1120 cm⁻¹.

Ester Group (C=O and C-O): The carbonyl (C=O) stretch is a very strong, sharp absorption in the IR, expected around 1750–1735 cm⁻¹. docbrown.info The C-O stretching vibrations of the ester are also prominent, typically appearing between 1300 and 1000 cm⁻¹. docbrown.info

Aliphatic C-H Bonds: Stretching vibrations for these bonds are observed just below 3000 cm⁻¹. docbrown.info

Characteristic Vibrational Frequencies for this compound:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2850-2975 | Medium-Strong |

| C=O Stretch | Ester | 1735-1750 | Strong (IR) |

| SO₂ Asymmetric Stretch | Sulfonyl | 1300-1350 | Strong (IR) |

| SO₂ Symmetric Stretch | Sulfonyl | 1120-1160 | Strong (IR) |

| C-O Stretch | Ester | 1000-1300 | Strong (IR) |

Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous media and can be implemented online using fiber-optic probes. researchgate.net In a reactivity study, one could follow the formation of the sulfonyl group by observing the appearance of its strong characteristic bands, providing real-time data on reaction progress.

Future Directions and Emerging Research Avenues for Ethyl 2 Butane 2 Sulfonyl Acetate

Exploration of Novel Catalytic Systems for Transformations

The development of novel catalytic systems is a cornerstone of modern organic chemistry, and the application of such systems to the transformations of ethyl 2-(butane-2-sulfonyl)acetate holds significant promise. Current research on related β-keto sulfones has highlighted the potential of various catalytic approaches that could be adapted and optimized.

Future research will likely focus on the following areas:

Asymmetric Catalysis: The chiral center at the C2 position of the butane-2-sulfonyl group and the potential for creating new stereocenters during reactions make asymmetric catalysis a particularly attractive area. The development of chiral catalysts, whether metal-based or organocatalytic, could enable the enantioselective synthesis of complex molecules from this compound. This would be particularly valuable for the synthesis of chiral β-hydroxy sulfones, which are important intermediates in the synthesis of various biologically active compounds. nih.govmdpi.com

Photoredox and Electrochemical Catalysis: Recent advancements in photoredox and electrochemical catalysis offer new ways to generate reactive intermediates under mild conditions. rsc.orgacs.org These methods could be employed to activate this compound for novel transformations that are not accessible through traditional thermal methods. For instance, the generation of a radical at the α-position could open up new carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net

Tandem and Cascade Reactions: The multiple functional groups in this compound make it an ideal candidate for tandem or cascade reactions, where multiple bonds are formed in a single operation. tandfonline.com The development of catalytic systems that can orchestrate such reaction sequences would significantly improve synthetic efficiency and reduce waste.

A summary of potential catalytic systems for future exploration is presented in Table 1.

| Catalytic System | Potential Transformation of this compound | Potential Advantages |

| Chiral Lewis Acids | Asymmetric Michael Additions | High enantioselectivity, access to chiral building blocks. |

| Organocatalysts (e.g., proline derivatives) | Enantioselective Alkylations and Aldol (B89426) Reactions | Metal-free, environmentally benign, high stereocontrol. |

| Photoredox Catalysts (e.g., iridium or ruthenium complexes) | Radical-mediated C-H functionalization and cross-coupling reactions | Mild reaction conditions, novel reactivity. |

| Electrochemical Synthesis | Oxidative or reductive transformations without chemical reagents | Green and sustainable, precise control over reaction conditions. acs.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. mdpi.comvapourtec.com The integration of this compound into these modern synthetic workflows is a key area for future development.

Flow Chemistry: The use of flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time. This is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. The synthesis of this compound itself, as well as its subsequent transformations, could be significantly optimized using flow chemistry. For example, the hazardous nature of some reagents used in sulfonyl chemistry can be mitigated by generating and consuming them in situ within a closed flow system. researchgate.net

Automated Synthesis: Automated synthesis platforms, often coupled with artificial intelligence and machine learning algorithms, are revolutionizing drug discovery and materials science. synplechem.com By developing robust protocols for the use of this compound in these systems, it will be possible to rapidly synthesize large libraries of derivatives for high-throughput screening. This will accelerate the discovery of new molecules with desired biological or material properties. The development of pre-packed capsules or reagent kits containing this compound and other necessary reagents could further streamline its use in automated synthesis. synplechem.com

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For a versatile building block like this compound, the development of sustainable and environmentally benign synthetic routes is a critical future direction.

Key areas of focus will include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives such as water, supercritical fluids, or bio-based solvents will significantly reduce the environmental impact of syntheses involving this compound. Research into amino acid-catalyzed reactions in aqueous media for related β-keto sulfones has already shown the feasibility of this approach. acs.org

Catalyst Recovery and Reuse: The development of heterogeneous catalysts or catalyst systems that can be easily recovered and reused is a central tenet of green chemistry. For example, using a recyclable photocatalyst like graphitic carbon nitride (g-C3N4) for the synthesis of β-keto sulfones has been demonstrated and could be applied to the synthesis of this compound. rsc.orgrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a key goal. This can be achieved through the development of addition and cycloaddition reactions that avoid the formation of stoichiometric byproducts.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild reaction conditions. nih.govnih.gov Future research could explore the use of enzymes, such as ketoreductases, for the stereoselective reduction of the carbonyl group in this compound to produce chiral β-hydroxy sulfones. nih.govmdpi.com The use of deep eutectic solvents as a green reaction medium for biocatalytic processes is also a promising avenue. mdpi.com

A comparison of potential green synthetic strategies is outlined in Table 2.

| Green Chemistry Approach | Application to this compound Synthesis/Transformation | Expected Benefits |

| Aqueous Synthesis | Performing reactions in water as the solvent. | Reduced use of volatile organic compounds, lower cost, and improved safety. |

| Heterogeneous Catalysis | Using solid-supported catalysts that can be filtered and reused. | Simplified product purification, reduced catalyst waste. |

| Biocatalysis | Employing enzymes for selective transformations. | High enantioselectivity, mild reaction conditions, biodegradable catalysts. nih.gov |

| Photochemical Synthesis | Using light to drive reactions, potentially with recyclable photocatalysts. | Energy-efficient, access to unique reactivity. rsc.org |

Unexplored Reactivity Patterns and Synthetic Applications

While the fundamental reactivity of the active methylene (B1212753) group in β-keto sulfones is well-established, there remains significant potential for discovering novel reactivity patterns and expanding the synthetic applications of this compound. tandfonline.com

Future research in this area could explore:

Cycloaddition Reactions: While some cycloaddition reactions of β-keto sulfones have been reported, a systematic investigation of the behavior of this compound in various cycloaddition reactions (e.g., [3+2], [4+2], and [2+2]) could lead to the synthesis of a wide range of complex carbocyclic and heterocyclic scaffolds. acs.orgdocumentsdelivered.com The diastereoselectivity of such reactions, influenced by the chiral center in the sulfonyl group, would be of particular interest.

C-H Functionalization: Direct functionalization of the C-H bonds within the this compound molecule, including those on the butyl and ethyl groups, would provide a powerful tool for rapidly increasing molecular complexity. This could be achieved using transition-metal catalysis or photoredox catalysis.

Domino and Multicomponent Reactions: Designing novel domino and multicomponent reactions that utilize the unique reactivity of this compound will enable the efficient construction of complex molecules from simple starting materials in a single step. researchgate.net

Reactions of the Sulfonyl Group: While the sulfonyl group is often considered a stable activating group, exploring reactions that involve its transformation or removal under specific conditions could lead to new synthetic strategies.

Multidisciplinary Research Bridging Organic Synthesis with Other Scientific Disciplines

The future of chemical research lies in its integration with other scientific disciplines. This compound, as a versatile building block, is well-positioned to contribute to multidisciplinary research efforts.

Medicinal Chemistry: β-keto sulfones have been identified as having a range of biological activities. rsc.orgresearchgate.net Systematic derivatization of this compound and screening of the resulting compounds for activity against various biological targets could lead to the discovery of new therapeutic agents. Its potential as a precursor to γ-keto sulfones, which also show interesting biological properties, further enhances its value in this field. nih.govnih.gov

Materials Science: The sulfonyl group is known to impart specific properties to molecules, such as polarity and the ability to participate in hydrogen bonding. Incorporating this compound into polymers or other materials could lead to the development of new functional materials with tailored properties. mdpi.com For example, polymers containing the sulfonyl group may exhibit interesting thermal or optical properties.

Agrochemicals: The development of new pesticides and herbicides is an ongoing need. The structural motifs accessible from this compound could be explored for their potential as active ingredients in new agrochemical formulations.

The expansion of research into these new areas will undoubtedly uncover new and valuable applications for this versatile chemical compound.

Q & A

Q. How is reaction progress monitored during synthesis, and what chromatographic methods are effective?

- Monitoring : TLC with silica plates and UV visualization (R values ~0.5 in ethyl acetate/hexane). High-performance liquid chromatography (HPLC) with C18 columns resolves intermediates and final product. Retention times and peak purity are critical for validation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve the molecular structure of this compound, and what challenges arise during refinement?

- Methodology : Crystallize the compound in a suitable solvent (e.g., ethanol/water). Use Mo Kα radiation (λ = 0.71075 Å) for data collection. Refinement via SHELXL (e.g., space group determination, thermal parameter adjustment) addresses challenges like twinning or disorder. Hydrogen bonding networks (e.g., C–H···O interactions) are mapped to confirm conformation .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data for sulfonated esters?

Q. How does the sulfonyl group influence reactivity in nucleophilic substitution or cross-coupling reactions?

- Insights : The electron-withdrawing sulfonyl group activates adjacent positions for nucleophilic attack (e.g., SN2 at the β-carbon). Steric hindrance from the butane-2-sulfonyl moiety may reduce reaction rates, requiring optimized catalysts (e.g., Pd/C for coupling) .

Q. What advanced analytical methods assess the compound’s stability under varying storage conditions?

- Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.